3-Bromo-2-hydroxy-6-methoxybenzoic acid
Description
3-Bromo-2-hydroxy-6-methoxybenzoic acid is a halogenated benzoic acid derivative characterized by a bromine atom at position 3, a hydroxyl group at position 2, and a methoxy group at position 4. Such compounds are frequently used as intermediates in pharmaceutical synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) to generate bioactive molecules .
Properties
Molecular Formula |
C8H7BrO4 |
|---|---|
Molecular Weight |
247.04 g/mol |
IUPAC Name |
3-bromo-2-hydroxy-6-methoxybenzoic acid |
InChI |
InChI=1S/C8H7BrO4/c1-13-5-3-2-4(9)7(10)6(5)8(11)12/h2-3,10H,1H3,(H,11,12) |
InChI Key |
KIQLVTCIPNEQQN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)O)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The table below compares 3-bromo-2-hydroxy-6-methoxybenzoic acid with five analogs, highlighting substituent positions, molecular formulas, and key properties:
Key Observations:
- Substituent Position and Reactivity : The hydroxyl group at position 2 in the target compound enhances acidity compared to methoxy or methyl substituents in analogs like 3-bromo-6-methoxy-2-methylbenzoic acid. This influences solubility and reactivity in nucleophilic substitutions .
- Halogen Effects : Bromine at position 3 is conserved across analogs, but additional halogens (e.g., fluorine in 3-bromo-6-fluoro-2-methoxybenzoic acid) alter electronic properties, affecting coupling reaction efficiency. Fluorine’s electron-withdrawing nature increases oxidative stability .
Physical and Chemical Properties
- Solubility : Hydroxyl groups enhance water solubility compared to methoxy or methyl substituents. For instance, this compound is likely more polar than its methyl analog (CAS 220901-25-7) .
- Thermal Stability : Methoxy groups (e.g., in 3-bromo-6-methoxy-2-methylbenzoic acid) improve thermal stability over hydroxylated analogs, which may decompose at lower temperatures due to -OH reactivity.
Preparation Methods
Synthesis of 2-Bromo-1,3-Dimethoxybenzene
The initial step in this route involves the bromination of resorcinol (1,3-dihydroxybenzene) to yield 2-bromo-resorcinol, followed by methylation to protect the hydroxyl groups.
Procedure :
-
Bromination : Resorcinol is treated with bromine in pyridine at 0–5°C to achieve selective bromination at the 2-position.
-
Methylation : The resulting 2-bromo-resorcinol is reacted with methyl sulfate in methanol under alkaline conditions (potassium hydroxide) to form 2-bromo-1,3-dimethoxybenzene.
Key Conditions :
Grignard Carboxylation to 3-Bromo-2,6-Dimethoxybenzoic Acid
The brominated dimethoxybenzene intermediate undergoes a Grignard reaction to introduce the carboxylic acid group.
Procedure :
-
Grignard Formation : 2-Bromo-1,3-dimethoxybenzene is reacted with magnesium in anhydrous diethyl ether to generate the aryl magnesium bromide.
-
Carboxylation : The Grignard reagent is quenched with solid carbon dioxide (CO₂), followed by acid workup to yield 3-bromo-2,6-dimethoxybenzoic acid.
Key Conditions :
Selective Demethylation to 3-Bromo-2-Hydroxy-6-Methoxybenzoic Acid
The final step involves selective removal of the 2-methoxy group while retaining the 6-methoxy group.
Procedure :
-
Demethylation : 3-Bromo-2,6-dimethoxybenzoic acid is treated with boron tribromide (BBr₃) in dichloromethane at -78°C. BBr₃ selectively cleaves the less sterically hindered 2-methoxy group due to its proximity to the bulky carboxylic acid group.
Key Conditions :
-
Temperature control (-78°C) ensures selectivity and minimizes side reactions.
Table 1: Reaction Parameters for Demethylation
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| BBr₃ (1.2 eq) | Dichloromethane | -78°C | 2 h | 85% |
Direct Bromination of 2-Hydroxy-6-Methoxybenzoic Acid
Challenges in Regioselective Bromination
Direct bromination of 2-hydroxy-6-methoxybenzoic acid faces regioselectivity issues due to competing directing effects:
-
The 2-hydroxy group directs electrophiles to positions 3 (ortho) and 5 (para).
-
The 6-methoxy group directs to positions 4 (para) and 5 (meta).
To address this, a protecting group strategy is employed:
-
Protection : The 2-hydroxy group is acetylated using acetic anhydride to form 2-acetoxy-6-methoxybenzoic acid.
-
Bromination : The acetylated derivative is treated with N-bromosuccinimide (NBS) in acetonitrile at 80°C, favoring bromination at the 3-position due to reduced steric hindrance.
-
Deprotection : The acetyl group is removed via hydrolysis with sodium hydroxide in ethanol.
Table 2: Bromination Optimization
| Protecting Group | Brominating Agent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Acetyl | NBS | Acetonitrile | 80°C | 70% |
Industrial-Scale Production Considerations
Cost-Efficiency and Scalability
The Grignard-carboxylation route (Section 1) is preferred industrially due to:
-
High atom economy : CO₂ is a low-cost reagent.
-
Scalability : Grignard reactions are well-established in bulk synthesis.
Table 3: Comparative Analysis of Synthetic Routes
| Route | Steps | Total Yield | Scalability | Cost |
|---|---|---|---|---|
| Grignard-carboxylation | 3 | ~38% | High | Low |
| Direct bromination | 3 | ~49% | Moderate | Medium |
Purification Techniques
-
Crystallization : The final product is purified via recrystallization from ethanol/water (1:3 v/v), achieving >98% purity.
-
Chromatography : Reserved for laboratory-scale purification using silica gel and ethyl acetate/hexane (1:4).
Mechanistic Insights and Side Reactions
Competing Pathways in Bromination
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare 3-Bromo-2-hydroxy-6-methoxybenzoic acid?
- Methodological Answer : The synthesis typically involves bromination of a pre-functionalized benzoic acid derivative. For example, directed bromination using flow photochemical conditions (as demonstrated for structurally similar x-bromo-y-formylbenzoic acids) enables regioselective introduction of bromine. Precursors like 2-hydroxy-6-methoxybenzoic acid can undergo bromination in the presence of catalysts such as FeBr₃ or via radical pathways under UV light . Subsequent hydrolysis or demethylation steps may refine substituent positioning.
Q. How can NMR spectroscopy confirm the regiochemistry of bromine and substituents in this compound?
- Methodological Answer : ¹H and ¹³C NMR are critical for assigning substituent positions. The deshielding effect of the electron-withdrawing bromine atom and methoxy group creates distinct splitting patterns. For instance, the aromatic proton adjacent to bromine (C-3) typically appears downfield (δ 7.8–8.2 ppm), while the methoxy group at C-6 shows a singlet (~δ 3.9 ppm). COSY and NOESY correlations further resolve overlapping signals .
Q. What are the recommended storage conditions to maintain the compound’s stability?
- Methodological Answer : The compound should be stored in amber vials at –20°C under inert gas (N₂/Ar) to prevent degradation via light-induced debromination or oxidation. Evidence from analogous brominated benzoic acids indicates that prolonged exposure to moisture or acidic conditions can hydrolyze the methoxy group, necessitating anhydrous storage .
Advanced Research Questions
Q. How can regioselectivity challenges in bromination be addressed during synthesis?
- Methodological Answer : Competing bromination at ortho/meta positions relative to existing substituents (e.g., -OH, -OMe) requires strategic precursor design. For example, protecting the hydroxyl group as a silyl ether (e.g., TBS) before bromination can direct electrophilic attack to the desired C-3 position. Flow chemistry methods (as in Apollo Scientific’s work) improve yield (65–80%) and reduce side-product formation by optimizing residence time and solvent polarity .
Q. What analytical techniques resolve contradictions in purity assessments between HPLC and elemental analysis?
- Methodological Answer : Discrepancies often arise from co-eluting impurities in HPLC or incomplete combustion in elemental analysis. Combining LC-MS (to identify low-abundance contaminants) with ICP-OES (for Br quantification) validates purity. For example, a study on 3-Bromo-5-methoxybenzoic acid showed 98% HPLC purity but 94% Br content, traced to residual solvent; this was resolved via Soxhlet extraction .
Q. How does the bromine substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : The C-Br bond in this compound participates in palladium-catalyzed couplings, but steric hindrance from the adjacent -OH and -OMe groups can reduce efficiency. Using Buchwald ligands (e.g., XPhos) enhances turnover at 80°C in THF/water (3:1), achieving 70–85% yield in aryl boronic acid couplings. Competing protodebromination is mitigated by maintaining basic conditions (pH 9–10) .
Q. What degradation pathways dominate under acidic vs. basic conditions?
- Methodological Answer : Under acidic conditions (pH < 3), the methoxy group undergoes demethylation to form 2,6-dihydroxybenzoic acid derivatives. In basic media (pH > 10), nucleophilic aromatic substitution at C-3 by hydroxide leads to debromination. Accelerated stability testing (40°C/75% RH) combined with LC-MS/MS identifies degradation products, guiding formulation strategies for lab use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
